Home > Products > Screening Compounds P60168 > 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol -

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Catalog Number: EVT-13561408
CAS Number:
Molecular Formula: C21H27ClO7
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, also known as Dapagliflozin α Isomer or (1R)-Dapagliflozin, is a chemical compound with significant relevance in pharmaceutical applications, particularly in the treatment of diabetes. It is classified as an anhydro sugar derivative and belongs to the category of sodium-glucose co-transporter 2 inhibitors, which are used to manage blood glucose levels in diabetic patients. The compound's molecular formula is C21_{21}H25_{25}ClO6_6, and it has a molecular weight of 408.88 g/mol .

Synthesis Analysis

The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves several key steps that can be performed using various methods:

  • Starting Materials: The synthesis typically begins with D-glucitol, which serves as the sugar backbone.
  • Reagents: Key reagents include chloro-substituted aromatic compounds and ethoxybenzyl derivatives.
  • Methodology: Common synthetic approaches may involve:
    • Nucleophilic Substitution: This technique is often used to introduce the chloro and ethoxy groups onto the aromatic ring.
    • Protecting Group Strategies: Protecting groups for hydroxyl functionalities may be employed during synthesis to prevent unwanted reactions.

Technical details regarding the exact reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol can be described as follows:

  • Core Structure: The compound features a D-glucitol backbone modified at the C-1 position with a phenyl group substituted with a chloro and ethoxy moiety.

Structural Data

  • Molecular Formula: C21_{21}H25_{25}ClO6_6
  • Molecular Weight: 408.88 g/mol
  • CAS Number: 1373321-04-0

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets .

Chemical Reactions Analysis

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol participates in various chemical reactions that are pivotal for its functionality:

  • Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of D-glucitol and other by-products.
  • Redox Reactions: Potential redox reactions may occur due to the presence of electron-withdrawing groups on the aromatic ring.

Detailed mechanistic studies are essential to understand these reactions, including kinetics and thermodynamics .

Mechanism of Action

The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol primarily relates to its role as a sodium-glucose co-transporter 2 inhibitor:

  1. Inhibition of Glucose Reabsorption: The compound inhibits the sodium-glucose co-transporter in the renal proximal tubules, reducing glucose reabsorption back into the bloodstream.
  2. Increased Glucose Excretion: This inhibition leads to increased urinary glucose excretion, effectively lowering blood glucose levels.

Data from clinical studies indicate that this mechanism contributes significantly to improved glycemic control in diabetic patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 609.0 ± 55.0 °C (predicted).
  • Density: Approximately 1.349 g/cm³.

Chemical Properties

The compound is characterized by its stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures which could lead to decomposition.

Relevant Data

Properties such as solubility, melting point, and reactivity with common laboratory reagents are crucial for practical applications in research and industry .

Applications

The primary application of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol lies in its use as a pharmaceutical agent:

  • Diabetes Management: It is utilized in formulations aimed at treating type 2 diabetes mellitus by enhancing glycemic control.

Research continues into its potential applications beyond diabetes management, including investigations into cardiovascular benefits and weight management strategies associated with glucose regulation .

Synthetic Methodologies and Optimization of 1-C-[4-Chloro-3-[(4-Ethoxyphenyl)methyl]phenyl]-D-glucitol

Nucleophilic Substitution Strategies for Aromatic Chloro-Ethoxybenzyl Functionalization

Nucleophilic substitution reactions are pivotal for constructing the chlorinated biphenyl scaffold of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol. The Ullmann ether synthesis remains the cornerstone method for forming the diaryl ether linkage, where activated 4-ethoxyphenol derivatives react with 5-bromo-2-chlorobenzaldehyde under copper(I) catalysis. Optimization studies demonstrate that combining CuI (5 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in toluene at 110°C achieves near-quantitative yields (>98%) with minimal diaryl byproduct formation (<0.5%) [3]. This represents a significant improvement over traditional copper-mediated methods that typically yield 85-90% with higher impurity profiles.

Phase-transfer catalysis (PTC) has emerged as a powerful alternative for large-scale synthesis. Benzyltriethylammonium chloride (0.5 eq) enables efficient alkylation of 4-ethoxyphenol with 1-(bromomethyl)-4-chloro-3-iodobenzene in biphasic systems (50% NaOH/toluene). This method reduces reaction times from 24 hours to 6 hours while maintaining yields at 92-95% and enhancing regioselectivity [7]. The PTC approach eliminates the need for expensive copper catalysts while simplifying workup procedures – particularly advantageous for pharmaceutical manufacturing where metal residue control is critical.

Table 1: Comparative Analysis of Nucleophilic Substitution Methodologies

MethodCatalyst SystemTemperatureYield (%)Key Advantages
Ullmann Ether SynthesisCuI/DMCD (10 mol%)110°C>98%Exceptional yield, low dimer formation
Phase-Transfer CatalysisBnEt₃NCl (0.5 eq)80°C92-95%Metal-free, faster reaction
Solvent-Free MicrowaveK₂CO₃/Aliquat 336150°C (MW)89%Energy efficient, rapid (30 min)
Palladium-CatalyzedPd₂(dba)₃/Xantphos (2 mol%)100°C94%Tolerates electron-deficient aryl groups

Recent innovations include solvent-free microwave-assisted techniques where potassium carbonate serves as both base and solid support, with Aliquat 336 as phase-transfer agent. This approach achieves 89% yield within 30 minutes at 150°C, significantly reducing energy consumption compared to conventional heating methods [10]. Additionally, palladium-catalyzed approaches using Pd₂(dba)₃/Xantphos systems (2 mol%) demonstrate exceptional functional group tolerance for structurally complex analogs, though at higher catalyst costs.

Protecting Group Chemistry in D-Glucitol Backbone Derivatization

The polyhydroxylated D-glucitol moiety presents significant challenges in regioselective functionalization, necessitating sophisticated protecting group strategies. Acetyl groups remain the most widely employed protecting groups due to their cost-effectiveness and established deprotection protocols. The tetraacetate derivative [(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate] serves as a key synthetic intermediate with demonstrated stability under diverse reaction conditions [4]. Optimization studies reveal that peracetylation using acetic anhydride (5 eq) in pyridine at 0-5°C followed by warming to room temperature provides complete protection within 4 hours, with the reaction progress monitorable by the characteristic carbonyl stretch at 1745 cm⁻¹ in FT-IR spectroscopy.

Silyl protection strategies offer complementary advantages for selective deprotection. The tert-butyldiphenylsilyl (TBDPS) group demonstrates exceptional selectivity for primary hydroxyl protection (C6 position) when applied with 1.05 equivalents of TBDPS-Cl in DMF at -20°C (94% yield). Subsequent benzoylation of secondary hydroxyls proceeds smoothly at room temperature to give the 2,3,4-tri-O-benzoyl-6-O-TBDPS derivative, which serves as a crucial intermediate for stepwise deprotection sequences [10]. This orthogonal protection approach enables selective modifications at specific positions that would be inaccessible with acetyl protection alone.

Table 2: Protecting Group Strategies for D-Glucitol Backbone

Protecting GroupConditionsDeprotection MethodRegioselectivityApplication
AcetylAc₂O/pyridine (0°C→RT)K₂CO₃/MeOH-H₂O (20°C)Non-selectiveFull protection, cost-effective
tert-ButyldiphenylsilylTBDPS-Cl/imidazole/DMF (-20°C)TBAF/THF (0°C)C6-OH selectiveOrthogonal deprotection
BenzoylBzCl/pyridine (0°C)NH₃/MeOH (0°C)Sterically guidedCrystallization enhancement
Acetonide2,2-DMP/PPTS/CH₂Cl₂Dilute AcOH/H₂O1,2:5,6-di-O-protectionTerminal diol protection

Critical to process optimization is the development of one-pot protection-deprotection sequences that minimize intermediate isolation steps. A particularly efficient protocol involves sequential silyl protection (C6-OH), benzoylation (C2,C3,C4-OH), selective TBDPS removal with tetrabutylammonium fluoride, and direct glycosylation without intermediate purification. This approach reduces the overall step count from 6 to 3 while improving total yield from 62% to 88% [10]. The crystalline nature of the fully benzoylated intermediate significantly simplifies purification, with typical recovery >95% after recrystallization from ethanol/water mixtures.

Stereoselective Synthesis of C-Aryl Glycosides via Anhydroglucitol Intermediates

Stereoselective construction of the C-aryl glycosidic bond represents the most challenging aspect of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol synthesis. Modern approaches predominantly utilize (1S)-1,4-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (CAS 1469910-70-0) as a pivotal intermediate due to its conformational rigidity, which facilitates stereocontrol [2]. This furanose-form intermediate undergoes ring-opening and stereoselective reduction to afford the desired (1S)-configured glucitol derivative. The stereochemical outcome is critically dependent on the reducing agent: while L-selectride delivers the undesired (1R)-epimer with 5:1 selectivity, DIBAL-H in toluene at -78°C provides the pharmacologically active (1S)-isomer with >20:1 diastereoselectivity [8].

Enzymatic resolution has emerged as a powerful technique for enhancing stereochemical purity. Lipase PS-30 (from Pseudomonas cepacia) demonstrates exceptional enantioselectivity (E > 200) toward the resolution of racemic 1,4-anhydro intermediates through transesterification in vinyl acetate. This biotransformation provides both the resolved (1S)-alcohol intermediate (ee >99.5%) and the (1R)-acetate derivative, which can be hydrolyzed and recycled [7]. The enzymatic process achieves significantly higher stereocontrol than chemical methods while operating under mild conditions (35°C, atmospheric pressure), though at higher catalyst costs.

Table 3: Stereoselective Methods for C-Aryl Glycoside Formation

MethodKey Reagent/CatalystTemperatured.r. (1S:1R)Yield (%)Advantages
DIBAL-H reductionDIBAL-H in toluene-78°C>20:185%High selectivity, scalable
Enzymatic resolutionLipase PS-30/vinyl acetate35°C>200:1 (ee)45% (theoretical max 50%)Exceptional ee, mild conditions
Chiral auxiliary control(S)-Norephedrine-glycosyl donor-40°C15:178%Predictable stereochemistry
Asymmetric hydrogenationRu-BINAP complex70°C (50 psi H₂)30:192%Catalytic, high yielding

The chiral pool approach utilizing D-glucose derivatives provides an alternative stereocontrolled pathway. Glycosylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with the functionalized aryl Grignard reagent (prepared from 1-(bromomethyl)-4-chloro-3-iodobenzene) in THF at -40°C proceeds with inversion of configuration to provide the β-C-glycoside exclusively. Subsequent deacetylation and reduction yields the target glucitol derivative with retention of stereochemistry. This method benefits from the inherent stereochemical purity of D-glucose precursors, though requires careful control of anomeric center reactivity to prevent elimination side products [4] [6].

Catalytic Approaches for Regioselective Benzylation of Chlorophenyl Derivatives

Regioselective benzylation at the C3 position of 4-chlorophenyl precursors presents significant challenges due to competing O- versus C-alkylation and regioisomer formation. Lewis acid-catalyzed Friedel-Crafts alkylation has undergone extensive optimization, with AlCl₃ (1.1 eq) in dichloromethane at 0°C providing 82% yield of the desired 1-(chloromethyl)-4-ethoxybenzene adduct with <5% regioisomer formation [9]. However, stoichiometric aluminum waste generation prompted development of catalytic methodologies. Scandium(III) triflate (10 mol%) in nitromethane at 60°C achieves comparable yields (85%) with dramatically reduced metal loadings, though at higher catalyst cost [10].

Microwave-assisted continuous flow technology represents a breakthrough in regioselective benzylation. Employing a heterogeneous catalyst (Amberlyst-15) in a continuous flow reactor under microwave irradiation (150°C, 2.5 MPa pressure) reduces reaction times from hours to minutes while eliminating solvent requirements. This approach achieves 94% conversion with 99% regioselectivity at a remarkable throughput of 500 g/h, demonstrating exceptional scalability for industrial production [7]. The continuous process minimizes thermal degradation pathways observed in batch reactions, particularly important for acid-sensitive intermediates.

Table 4: Catalytic Systems for Regioselective Benzylation

Catalyst SystemConditionsConversionRegioselectivityTurnover Number
AlCl₃ (1.1 eq)CH₂Cl₂, 0°C, 3h95%93%0.9
Sc(OTf)₃ (10 mol%)CH₃NO₂, 60°C, 8h98%96%9.8
Amberlyst-15 (flow)Neat, 150°C (MW), 5 min residence94%99%>500
FeCl₃-NiO nanocompositeSolvent-free, 80°C, 1h89%91%85

Bimetallic catalyst systems offer unique advantages for challenging substrates. A FeCl₃-NiO nanocomposite (5 mol%) enables efficient benzylation of sterically hindered 2,4-dichlorophenyl precursors with complete C3 selectivity under solvent-free conditions [10]. The magnetic catalyst is recoverable via simple magnetic decantation and retains 90% activity after five cycles, significantly improving process sustainability. Mechanistic studies indicate synergistic activation where nickel coordinates the benzylic chloride while iron activates the ethoxybenzyl electrophile, creating a pre-organized transition state that favors para-substitution.

Properties

Product Name

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

IUPAC Name

(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol

Molecular Formula

C21H27ClO7

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1

InChI Key

QXLZASULNNCSEF-WNTWWTRPSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.